molecular formula C23H29N3O5 B6572289 ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate CAS No. 946366-70-7

ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B6572289
CAS No.: 946366-70-7
M. Wt: 427.5 g/mol
InChI Key: IBRXVNGFNQBTMQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.21072103 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[[2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-3-31-23(29)17-7-9-18(10-8-17)24-22(28)16-26-15-21(30-2)20(27)13-19(26)14-25-11-5-4-6-12-25/h7-10,13,15H,3-6,11-12,14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRXVNGFNQBTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate (CAS Number: 946366-70-7) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H29N3O5C_{23}H_{29}N_{3}O_{5}, with a molecular weight of approximately 427.5 g/mol. The structure includes a piperidine ring and a dihydropyridine moiety, which are known to contribute to various biological interactions.

PropertyValue
Molecular FormulaC23H29N3O5C_{23}H_{29}N_{3}O_{5}
Molecular Weight427.5 g/mol
CAS Number946366-70-7

Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
  • Antitumor Effects : Research indicates that derivatives of piperidine and dihydropyridine may exhibit significant antitumor activity. For instance, related compounds have demonstrated robust antitumor effects in xenograft models, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific metabolic enzymes, including acetylcholinesterase (AChE). This property could make it a candidate for treating neurological disorders .

Antimicrobial Studies

A study focusing on the antimicrobial properties of piperidine derivatives revealed that compounds similar to this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Antitumor Activity

In a xenograft model using Karpas-422 cells, related compounds were administered at doses of 160 mg/kg BID, demonstrating substantial tumor reduction. This suggests that the compound's structural components may enhance its efficacy against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate has garnered attention for its potential therapeutic applications. Its dihydropyridine structure is known for:

  • Calcium Channel Blocking : This property suggests potential use in treating hypertension and other cardiovascular diseases by modulating calcium influx in cardiac and vascular smooth muscle cells.

Synthesis and Reaction Pathways

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Key methods include:

  • Starting Materials : The synthesis typically begins with readily available precursors.
  • Monitoring Techniques : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are crucial for assessing purity and yield.
  • Common Reagents : The reactions may involve oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation processes.

Biological Mechanism of Action

The mechanism of action is likely related to the compound's interaction with specific biological targets such as enzymes or receptors involved in calcium signaling pathways. This interaction can influence various physiological processes, making it a candidate for further pharmacological studies.

Cardiovascular Applications

Recent studies have explored the efficacy of dihydropyridine derivatives in managing cardiovascular conditions. For instance, research indicates that compounds similar to this compound exhibit significant antihypertensive effects in animal models.

Antioxidant Properties

Research has also highlighted the antioxidant properties of dihydropyridine derivatives. These properties may contribute to protective effects against oxidative stress-related diseases.

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